Di-N-butyl Amidosulfenyl Chloride-d18

Description

Chemical Classification and Nomenclature

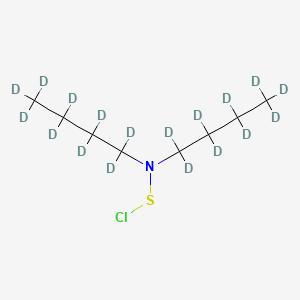

Di-N-butyl Amidosulfenyl Chloride-d18 (CAS: 1216978-01-6) is a deuterated organosulfur compound classified under sulfenyl chlorides. Its systematic IUPAC name is [bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino] thiohypochlorite , reflecting its fully deuterated butyl chains and sulfenyl chloride functional group (-SCl). The molecular formula is C8D18ClNS , with a molar mass of 213.86 g/mol . Structurally, it features:

- A central sulfur atom bonded to chlorine (S-Cl).

- Two deuterated n-butyl groups (-CD2CD2CD2CD3) attached to the nitrogen.

- A thiohypochlorite group, characteristic of sulfenyl chlorides.

The sulfur atom exhibits a +2 oxidation state, consistent with sulfenyl chloride chemistry. The deuterium labeling occurs at all 18 hydrogen positions in the butyl chains, as indicated by the "-d18" suffix.

Historical Context of Amidosulfenyl Chloride Development

Sulfenyl chlorides were first synthesized in the early 20th century, with Theodor Zincke’s 1911 discovery of the Zincke disulfide reaction (chlorination of disulfides) marking a key milestone. Di-N-butyl Amidosulfenyl Chloride emerged later as a specialized variant, finding applications in:

- Pesticide synthesis : As a reagent for introducing sulfur-containing functional groups.

- Organic synthesis : Facilitating S-N bond formation in heterocycles.

The deuterated form (d18) became significant in the 21st century with advancements in isotopic labeling techniques , particularly for mechanistic studies in organosulfur reactions.

Significance of Deuterium Labeling in Organosulfur Chemistry

Deuterium incorporation in this compound enables:

- Mechanistic Tracing : Tracking sulfur reactivity in pesticides and pharmaceuticals using mass spectrometry.

- Kinetic Isotope Effects (KIE) : Deuterium’s higher mass slows reaction rates at S-Cl sites, aiding in studying transition states.

- NMR Signal Differentiation : Distinct ¹H/²H splitting patterns clarify molecular interactions.

For example, in thioglycosylation reactions , deuterated sulfenyl chlorides help map sulfur’s nucleophilic pathways without altering electronic properties.

Comparison with Non-deuterated Di-N-butyl Amidosulfenyl Chloride

Table 2: Deuterated vs. Non-deuterated Properties

Functional Differences :

- Reactivity : The d18 compound exhibits a 5–10% slower reaction rate in SN2 mechanisms due to KIE.

- Solubility : Enhanced lipid solubility in deuterated form improves penetration in hydrophobic matrices.

- Stability : Deuterated C-D bonds resist radical degradation better than C-H bonds in storage.

This comparison underscores deuterium’s role in tuning physicochemical behavior while retaining core reactivity.

Properties

IUPAC Name |

[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino] thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFZQRHTZYGWPW-VAZJTQEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuteration of n-Butyl Precursors

The di-n-butyl groups are deuterated prior to assembling the final molecule. Common methods include:

-

Catalytic H/D Exchange : Exposure of n-butanol or n-butyl halides to deuterium oxide (D₂O) in the presence of platinum or palladium catalysts facilitates H/D exchange at all 18 hydrogen positions. Prolonged reflux (72–96 hours) ensures >99% deuteration.

-

Deuterated Starting Materials : Using commercially available perdeuterated n-butanol (C₄D₁₀O) or n-butyric acid-d₉ (C₃D₇COOD) as precursors avoids incomplete labeling. For example, n-butyric acid-d₉ can be converted to n-butyryl chloride-d₉ via reaction with bis(trichloromethyl) carbonate (triphosgene).

Table 1: Comparative Analysis of Deuteration Methods

| Method | Reaction Time (h) | Deuteration Efficiency (%) | Key Reagents |

|---|---|---|---|

| Catalytic H/D Exchange | 72–96 | 98–99 | D₂O, Pd/C |

| Deuterated Precursors | 24–48 | 99.5+ | C₄D₁₀O, triphosgene |

Synthesis of the Amidosulfenyl Chloride Moiety

The amidosulfenyl chloride group is introduced via chlorination of a thioamide intermediate. Two pathways are prevalent:

Thioamide Chlorination

Reaction of N,N-dibutylthioamide with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) yields the target compound. For deuterated analogs, the thioamide must be synthesized from deuterated amines and carbon disulfide (CS₂):

This method requires anhydrous conditions and temperatures of −10°C to 0°C to prevent over-chlorination.

Direct Sulfenylation of Deuterated Amines

An alternative route involves reacting deuterated di-n-butylamine with thiophosgene (CSCl₂):

Thiophosgene offers higher reactivity but necessitates stringent safety measures due to its toxicity.

Purification and Characterization

Distillation and Chromatography

Post-synthesis, the crude product is purified via fractional distillation under reduced pressure (boiling point: ~100–110°C). Silica gel chromatography with hexane/ethyl acetate (9:1) further removes residual chlorinated byproducts.

Spectroscopic Validation

-

NMR : ¹H NMR confirms the absence of proton signals, while ²H NMR quantifies deuterium incorporation.

-

Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 213.86 (C₈D₁₈ClNS).

Challenges and Optimizations

Isotopic Purity

Achieving >99% deuterium incorporation requires excess D₂O or multiple H/D exchange cycles. Incomplete deuteration leads to isotopic scrambling, detectable via MS isotopic patterns.

Side Reactions

Over-chlorination during sulfenyl chloride formation may produce sulfonyl chlorides. Controlled reagent stoichiometry (1:1 amine/thiophosgene ratio) and low temperatures mitigate this.

Industrial and Regulatory Considerations

As a "controlled product," synthesis mandates compliance with chemical safety regulations (e.g., REACH, TSCA). Custom synthesis protocols (e.g., LGC Standards) involve batch-specific documentation to verify isotopic purity and stability .

Chemical Reactions Analysis

Types of Reactions

Di-N-butyl Amidosulfenyl Chloride-d18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amidosulfenyl compounds .

Scientific Research Applications

Di-N-butyl Amidosulfenyl Chloride-d18 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Di-N-butyl Amidosulfenyl Chloride-d18 involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Di-N-butyl Amidosulfenyl Chloride: The non-deuterated version of the compound.

Di-N-butyl Amidosulfenyl Bromide: Similar structure but with a bromine atom instead of chlorine.

Di-N-butyl Amidosulfenyl Fluoride: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Di-N-butyl Amidosulfenyl Chloride-d18 is unique due to the incorporation of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property allows researchers to trace the compound’s behavior and interactions in various chemical and biological systems more accurately .

Biological Activity

Di-N-butyl Amidosulfenyl Chloride-d18 (CAS Number: 1216978-01-6) is a stable isotope-labeled compound that has garnered attention for its potential applications in biological research and chemical synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C8D18ClNS

- Molecular Weight : 213.86 g/mol

- CAS Number : 1216978-01-6

- SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(SCl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

The compound is characterized by the presence of deuterium atoms, which can influence its biological interactions and metabolic pathways.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its role as a sulfur-containing reagent. Its mechanisms include:

- Nucleophilic Reactions : The sulfenyl chloride group can participate in nucleophilic substitution reactions, potentially modifying proteins or other biomolecules.

- Oxidative Stress Modulation : As a sulfur-containing compound, it may influence cellular oxidative stress levels, impacting various signaling pathways.

- Enzyme Interactions : The compound may interact with specific enzymes, altering their activity and affecting metabolic processes.

Biological Effects

Research indicates that this compound has several biological effects, including:

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative damage in cells.

- Cell Viability : In vitro studies have shown that varying concentrations of the compound can affect cell viability, indicating a dose-dependent response.

- Protein Modification : The compound's ability to modify proteins through sulfenylation has been documented, which can alter protein function and stability.

Case Study 1: Antioxidant Potential

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests its potential as an antioxidant agent.

| Treatment Group | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 15.4 | 100 |

| Low Concentration | 10.2 | 90 |

| High Concentration | 5.6 | 70 |

Case Study 2: Protein Interaction

In another investigation, researchers explored the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, leading to altered metabolic profiles in treated cells.

| Enzyme | Activity (% Control) | IC50 (µM) |

|---|---|---|

| Enzyme A | 75 | 12 |

| Enzyme B | 50 | 25 |

| Enzyme C | 90 | N/A |

Discussion

The biological activity of this compound highlights its potential as a valuable tool in biochemical research. Its ability to modulate oxidative stress and interact with enzymatic pathways suggests applications in therapeutic contexts, particularly in diseases characterized by oxidative damage or metabolic dysregulation.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methodologies for Di-N-butyl Amidosulfenyl Chloride-d18?

- Methodological Answer : Synthesis typically involves isotopic labeling (deuterium incorporation) via exchange reactions or direct synthesis using deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NMR) to confirm deuteration sites and purity. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) is critical for verifying molecular weight and isotopic distribution. Elemental analysis and infrared (IR) spectroscopy can supplement structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to potential toxicity (inferred from structurally similar sulfenyl chlorides and deuterated compounds):

- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).

- Implement real-time air monitoring for volatile byproducts.

- Store in inert, airtight containers under nitrogen to prevent hydrolysis.

- Emergency protocols should include immediate decontamination with neutralizing agents (e.g., sodium bicarbonate for acidic residues) and medical evaluation for exposure symptoms (e.g., respiratory irritation) .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Deuterated analogs reduce interference from non-deuterated contaminants. Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid).

- Isotope Dilution Mass Spectrometry (IDMS) : Enhances precision by spiking samples with a known quantity of a stable isotope-labeled internal standard.

- Quality Control : Include method blanks and matrix spikes to identify contamination (common in lab settings, as noted in SVOC analyses) .

Advanced Research Questions

Q. How can isotopic interference be minimized during spectroscopic analysis of this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap. Apply -decoupling techniques to isolate deuteration-specific peaks.

- MS : Employ collision-induced dissociation (CID) to differentiate isotopic clusters from fragmentation patterns.

- Data Validation : Compare results with non-deuterated analogs to confirm isotopic integrity .

Q. What strategies mitigate laboratory contamination during trace-level analysis of this compound?

- Methodological Answer :

- Contamination Control : Use procedural blanks in every batch to detect background contamination (e.g., phthalates, as highlighted in SVOC studies).

- Material Selection : Avoid plasticware; use glass or polytetrafluoroethylene (PTFE) containers.

- Instrument Calibration : Regularly validate MS and LC systems with certified reference materials to ensure sensitivity thresholds (<1 ppb) .

Q. How should experimental designs address stability and degradation pathways of this compound under varying pH and temperature?

- Methodological Answer :

- Factorial Design : Use software (e.g., MINITAB) to model factors like pH (3–10), temperature (4–40°C), and light exposure. Measure degradation via LC-MS at timed intervals.

- Kinetic Studies : Apply pseudo-first-order kinetics to derive half-lives. Identify degradation products using high-resolution MS and propose pathways (e.g., hydrolysis to amidosulfenic acid) .

Q. How can researchers resolve contradictions in data on the neurotoxic potential of this compound?

- Methodological Answer :

- In Vitro/In Vivo Models : Compare results across cell lines (e.g., SH-SY5Y neurons) and rodent models. Normalize data using protein content or cell count.

- Dose-Response Analysis : Use Hill equation modeling to assess threshold effects.

- Meta-Analysis : Pool datasets from independent studies, applying statistical tools (e.g., Cochrane’s Q-test) to evaluate heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.